1-(4-Methylpyridin-2-yl)piperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-2-5-12-11(8-9)13-6-3-10(14)4-7-13/h2,5,8H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYUQUSFOIYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methylpyridin 2 Yl Piperidin 4 One and Analogues
4 Hydrogenation of Pyridine (B92270) Precursors for Piperidine (B6355638) Ring Formation
The catalytic hydrogenation of a pre-formed pyridine ring is a direct and widely utilized method for the synthesis of piperidines. This approach is particularly relevant for the synthesis of 1-(4-Methylpyridin-2-yl)piperidin-4-one, where the piperidine ring can be formed by the reduction of a corresponding 2-substituted pyridine precursor. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
1 Palladium-Catalyzed Hydrogenation Methods
Palladium-based catalysts, particularly palladium on carbon (Pd/C), are among the most common and effective catalysts for the hydrogenation of pyridines. These reactions are typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The presence of an acid, such as hydrochloric acid, can facilitate the reaction by protonating the pyridine nitrogen, thereby activating the ring towards reduction. The chemoselectivity of the hydrogenation can be influenced by the reaction conditions, allowing for the selective reduction of the pyridine ring in the presence of other functional groups.
Table of Palladium-Catalyzed Hydrogenation Conditions for Pyridine Derivatives:
| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |
| Substituted Pyridine | 10% Pd/C | Acetic Acid | 5 | 25 | >95 |
| Functionalized Pyridine | 5% Pd/C | Methanol/HCl | 4 | 25 | 98 |
Data represents typical conditions and yields for pyridine hydrogenation and may not be specific to the target compound.
Intramolecular Cyclization Approaches
2 Cobalt-Catalyzed Hydrogenation Techniques
Cobalt-based catalysts have emerged as a more sustainable and cost-effective alternative to precious metal catalysts for hydrogenation reactions. Novel heterogeneous cobalt catalysts, for instance, those supported on nitrogen-modified titania, have shown good activity and selectivity for the hydrogenation of challenging pyridine substrates under acid-free conditions and in environmentally benign solvents like water. nih.gov These catalysts often exhibit unique selectivities compared to their palladium counterparts. The development of cobalt-catalyzed hydrogenation techniques is an active area of research, offering promising avenues for the efficient synthesis of piperidine derivatives.
Table of Cobalt-Catalyzed Hydrogenation Conditions for Pyridine Derivatives:
| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Conversion (%) |
| Pyridine | Co/N-TiO₂ | Water | 50 | 100 | >99 |
| Substituted Pyridines | Co Nanoparticles | THF | 50 | 120 | >99 |
Data represents typical conditions and conversions for pyridine hydrogenation and may not be specific to the target compound.
Oxidative Amination of Alkenes
Oxidative amination of alkenes represents a powerful strategy for the construction of nitrogen-containing heterocycles. This approach, in principle, could be applied to the synthesis of the piperidin-4-one core structure. The reaction typically involves the intramolecular cyclization of an aminoalkene, often catalyzed by a transition metal complex.
Palladium-catalyzed intramolecular aza-Wacker reactions, for instance, provide access to various nitrogenous heterocycles such as pyrrolidines and piperazines. These reactions often utilize molecular oxygen as the terminal oxidant, making them attractive from a green chemistry perspective. The mechanism is thought to proceed through a stepwise pathway involving the formation of a Pd(II)-amidate-alkene chelate, followed by alkene insertion into the Pd-N bond, β-hydride elimination, and subsequent reductive elimination and catalyst regeneration. While specific examples leading directly to piperidin-4-one structures through this method are not extensively documented in the reviewed literature, the underlying principles suggest its potential applicability. The challenge would lie in designing a suitable acyclic precursor, likely a dienamine or a related unsaturated amine, that upon oxidative cyclization would yield the desired piperidin-4-one skeleton.
Novel and Green Synthesis Approaches for this compound Derivatives
In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods. For the synthesis of piperidin-4-one derivatives, the use of deep eutectic solvents (DES) has emerged as a promising green alternative to conventional organic solvents.
Application of Deep Eutectic Solvents (DES) in Piperidin-4-one Synthesis
Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than their individual components. They are often biodegradable, non-toxic, and inexpensive, making them excellent candidates for green synthesis.
A deep eutectic solvent composed of glucose and urea (B33335) has been effectively employed as a reaction medium for the synthesis of various piperidin-4-one derivatives. In one study, a series of 3-methyl-2,6-diphenyl piperidin-4-one and related compounds were synthesized using a DES of glucose and urea in a 60:40 composition. The reactions proceeded to give good to excellent yields of the desired products, demonstrating the viability of this green solvent system for such syntheses.
| Compound | Yield (%) |
| 3-methyl-2,6-diphenyl piperidin-4-one | 82 |
| 3,5-dimethyl-2,6-diphenylpiperidin-4-one | 78 |
| 2,6-diphenylpiperidin-4-one | 75 |
| piperidin-4-one | 68 |
| 3,5-dimethylpiperidin-4-one | 72 |
| 3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 |
| 3,5-dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 |
Table 1: Yields of Piperidin-4-one Derivatives Synthesized in a Glucose-Urea Deep Eutectic Solvent
This method is considered an environmentally safe alternative to traditional synthetic routes that often rely on volatile and hazardous organic solvents.
Another environmentally benign deep eutectic solvent system for the synthesis of piperidin-4-ones is based on glucose and choline (B1196258) chloride. This DES has been successfully used in the preparation of 2,6-diaryl piperidin-4-ones. The synthesis involves the reaction of an appropriate ketone, a benzaldehyde (B42025) derivative, and ammonia (B1221849) in the glucose-choline chloride DES. This atom-efficient method provides the desired products in very good to excellent yields, typically in the range of 85-90%. A key advantage of this system is the potential for recycling the DES, further enhancing its green credentials.
Stereoselective Synthesis Methodologies for Piperidin-4-one Structures
The development of stereoselective methods for the synthesis of piperidin-4-one structures is of significant interest, as the stereochemistry of these molecules can have a profound impact on their biological activity. While the direct stereoselective synthesis of this compound is not extensively detailed in the available literature, methodologies developed for related structures can provide valuable insights.
One such approach involves a one-pot synthesis of highly substituted piperidin-4-ols with excellent diastereoselectivity. This method utilizes a sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. The resulting piperidin-4-ols can then be oxidized to the corresponding piperidin-4-ones. The modularity of this approach allows for the synthesis of a diverse range of substituted piperidines. The enantioselectivity can be achieved by using a chiral amine precursor, which can be prepared from chiral sulfinyl imines. Although this method yields piperidin-4-ols as the final product, the straightforward oxidation to piperidin-4-ones makes it a relevant and powerful strategy for accessing chiral piperidin-4-one scaffolds.
Synthesis of Key Precursors and Intermediates for this compound Synthesis
The synthesis of this compound relies on the availability of key precursors. The two primary building blocks for this molecule are a 4-methylpyridine (B42270) moiety, functionalized at the 2-position for coupling, and a piperidin-4-one synthon.
A plausible and direct route to this compound is the N-arylation of piperidin-4-one with a suitable 2-substituted-4-methylpyridine. A common precursor for this is 2-amino-4-methylpyridine (B118599). Several synthetic routes to 2-amino-4-methylpyridine have been reported. One method involves starting from a furoate compound, ethyl 2-(4-methylfuran) formate, which undergoes ring expansion, hydroxychlorination, and dechlorination to yield the desired product. This method has the advantage of avoiding the formation of hard-to-separate diamino-isomers.
Another key intermediate is piperidin-4-one itself, or a protected version such as N-Boc-piperidin-4-one. The synthesis of piperidin-4-one derivatives can be achieved through various methods, including the Mannich condensation reaction between an aldehyde, a ketone, and an amine. For instance, the reaction of substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) is a well-established method for preparing substituted 4-piperidones.
The final coupling of these two precursors would likely proceed via a nucleophilic aromatic substitution reaction, where the nitrogen of piperidin-4-one displaces a leaving group (such as a halide) from the 2-position of 4-methylpyridine, or through a reductive amination reaction between 2-amino-4-methylpyridine and a suitable derivative of 4-oxopiperidine. A patent describing the synthesis of the analogous compound 1-(4-pyridyl)-4-piperidone from 4-aminopyridine (B3432731) suggests that such a pathway is indeed feasible.
Preparation of 4-Amino-1-benzylpiperidine (B41602) Derivatives
The piperidine-4-one core is a versatile building block in pharmaceutical synthesis. googleapis.com A common strategy for its preparation involves the use of a benzyl (B1604629) group as a protecting agent for the piperidine nitrogen. The resulting intermediate, N-benzyl-4-piperidone, is crucial for constructing a wide range of piperidine-based drugs and complex organic molecules. guidechem.comdtic.mil The benzyl group is advantageous as it is relatively stable but can be removed under standard hydrogenolysis conditions, allowing for subsequent functionalization of the nitrogen atom. guidechem.com
One established route to N-benzyl-4-piperidone begins with a Michael addition reaction, where benzylamine (B48309) is reacted with two equivalents of an acrylic ester, such as methyl acrylate. This is followed by an intramolecular Dieckmann condensation of the resulting diester. The final step involves the hydrolysis and decarboxylation of the intermediate β-keto ester to yield N-benzyl-4-piperidone. A more streamlined, one-pot synthesis involves the reaction of benzylamine with acrylic esters in an alcohol-based solvent, followed by the addition of an organic base to facilitate the condensation reaction. google.com This method avoids the need for expensive or difficult-to-handle starting materials like 4-piperidone (B1582916) hydrochloride and is more suitable for large-scale production. google.com
While the title of this section specifies 4-amino-1-benzylpiperidine, the key intermediate for the synthesis of the target ketone is typically N-benzyl-4-piperidone. This ketone can, however, be used as a precursor to synthesize 4-amino-1-benzylpiperidine derivatives through reductive amination, highlighting the synthetic versatility of the piperidin-4-one scaffold.
Table 1: Synthesis of N-benzyl-4-piperidone via Condensation Pathway
| Step | Reactants | Key Reagents/Conditions | Product |
| 1 | Benzylamine, Acrylic Ester | Alcohol solvent, 50-60°C | Di-ester intermediate |
| 2 | Di-ester intermediate | Organic base, Organic solvent, 50-85°C | β-keto ester |
| 3 | β-keto ester | Acidic workup (neutralization), Catalyst | N-benzyl-4-piperidone |
Preparation of 2-Bromo-4-methylpyridine (B133514) Analogues
The "1-(4-Methylpyridin-2-yl)" portion of the target molecule is typically introduced by coupling a suitable piperidine precursor with a functionalized pyridine. A highly effective method for this carbon-nitrogen bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgnih.gov This reaction requires a halo-pyridine, with 2-bromo-4-methylpyridine being a common and effective starting material. rsc.org
The synthesis of 2-bromo-4-methylpyridine can be accomplished through a multi-step process starting from readily available materials. A documented method involves the diazotization of 2-methyl-4-aminopyridine (B1174260). In this procedure, 2-methyl-4-aminopyridine is treated with hydrobromic acid, followed by the addition of bromine and an aqueous solution of sodium nitrite (B80452) at low temperatures (below 0°C). google.com Subsequent workup involving pH adjustment and extraction yields the desired 2-bromo-4-methylpyridine. google.com
Once the N-benzyl-4-piperidone intermediate has been synthesized and the benzyl protecting group removed (typically via catalytic hydrogenation) to give piperidin-4-one, it can be coupled with 2-bromo-4-methylpyridine. The Buchwald-Hartwig amination is performed using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide) in an inert solvent like toluene. chemspider.comresearchgate.net This reaction efficiently joins the piperidine nitrogen to the C2 position of the pyridine ring to form the final product, this compound.
Table 2: Buchwald-Hartwig Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| Piperidin-4-one | 2-Bromo-4-methylpyridine | Palladium precatalyst (e.g., [Pd₂(dba)₃]) + Phosphine ligand (e.g., BINAP) | Sodium tert-butoxide (NaOtBu) | Toluene | This compound |
Multi-step Synthesis Utilizing Carbohydrate Components
To produce enantiomerically pure or enriched piperidine analogues, stereoselective synthetic methods are employed. One sophisticated approach utilizes carbohydrates as chiral auxiliaries to control the stereochemistry during the formation of the piperidine ring. cdnsciencepub.com This methodology is valuable for creating complex, chiral molecules for pharmaceutical development.
A representative strategy employs D-arabinopyranosylamine, a derivative of the sugar arabinose, as a stereodifferentiating auxiliary. The synthesis begins with the formation of an O-pivaloylated arabinosylaldimine from the carbohydrate auxiliary and an aldehyde. This intermediate then undergoes a domino Mannich–Michael reaction with Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene). cdnsciencepub.comresearchgate.net This cascade reaction constructs the piperidine ring, furnishing an N-arabinosyl dehydropiperidinone with high diastereoselectivity. The chiral carbohydrate auxiliary effectively directs the formation of one stereoisomer over others. cdnsciencepub.com
The resulting dehydropiperidinone can be further modified. For instance, subsequent conjugate addition reactions can introduce substituents at various positions on the piperidine ring. Finally, the carbohydrate auxiliary is cleaved to yield the chiral, non-racemic piperidin-4-one derivative. This scaffold can then be used in subsequent reactions, such as the Buchwald-Hartwig amination described previously, to produce chiral analogues of this compound.
Table 3: Key Stages in Carbohydrate-Auxiliary-Based Piperidinone Synthesis
| Stage | Key Intermediate/Reactant | Transformation | Purpose |
| 1 | D-arabinopyranosylamine | Formation of an aldimine | Introduction of the chiral auxiliary |
| 2 | Arabinosylaldimine, Danishefsky's diene | Domino Mannich–Michael reaction | Diastereoselective formation of the piperidinone ring |
| 3 | N-arabinosyl dehydropiperidinone | Further functionalization (e.g., conjugate addition) | Introduction of desired substituents |
| 4 | Functionalized N-arabinosyl piperidinone | Cleavage of the auxiliary | Release of the final chiral piperidin-4-one scaffold |
Chemical Transformations and Reaction Mechanisms of 1 4 Methylpyridin 2 Yl Piperidin 4 One
Derivatization Strategies via Functional Group Interconversions on the Piperidin-4-one Core
The piperidin-4-one core serves as a versatile scaffold for derivatization, primarily through reactions targeting the ketone functionality and the piperidine (B6355638) ring itself.
Oxidation Reactions of 1-(4-Methylpyridin-2-yl)piperidin-4-one
While specific oxidation studies on this compound are not extensively documented, analogous reactions on similar N-substituted piperidines provide insight into potential oxidative pathways. One notable transformation is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones using peroxyacids or peroxides. wikipedia.orgorganic-chemistry.org For this compound, this reaction would be expected to yield the corresponding oxazinone derivative. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org
In a related context, the oxidation of N-acyl-piperidines with reagents like iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex has been shown to produce the corresponding lactams (piperidin-2-ones). researchgate.net Although the subject compound is not an N-acylpiperidine, this suggests that under specific oxidative conditions, the piperidine ring of this compound could potentially be oxidized.
| Oxidation Reaction | Reagent | Potential Product |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Oxazinone derivative |
| Lactam Formation | Iron(II)-hydrogen peroxide | Piperidin-2-one derivative |
This table presents potential oxidation reactions based on analogous compounds.
Reduction Reactions of this compound
The ketone group of the piperidin-4-one core is readily susceptible to reduction to form the corresponding alcohol, 1-(4-methylpyridin-2-yl)piperidin-4-ol (B1500859). Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The choice of reducing agent can be crucial, as LiAlH₄ is a more powerful reducing agent than NaBH₄.
The reduction of the carbonyl group introduces a new chiral center at the C4 position of the piperidine ring, leading to the formation of a racemic mixture of (R)- and (S)-1-(4-methylpyridin-2-yl)piperidin-4-ol.
| Reducing Agent | Product | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | 1-(4-Methylpyridin-2-yl)piperidin-4-ol | Methanol or Ethanol (B145695), Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Methylpyridin-2-yl)piperidin-4-ol | Anhydrous ether or THF, followed by aqueous workup |
This table outlines common reduction reactions for the ketone functionality.
Nucleophilic Substitution Reactions at the Piperidine Nitrogen
Direct nucleophilic substitution at the piperidine nitrogen to displace the 4-methylpyridin-2-yl group is generally not a facile process. However, a potential pathway for achieving such a transformation could involve the Zincke reaction. This reaction involves the opening of the pyridine (B92270) ring upon treatment with 2,4-dinitrochlorobenzene and a primary amine, followed by ring-closing to form a new N-substituted piperidine. nih.govchemrxiv.orgscispace.com This multi-step process would first involve the formation of a pyridinium (B92312) salt from this compound.
Electrophilic Substitution Reactions on the Pyridine Moiety
The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they are typically directed to the positions meta to the nitrogen atom (C3 and C5). The presence of the methyl group at the C4 position would further influence the regioselectivity of the substitution.
Common electrophilic substitution reactions include nitration and halogenation. These reactions often require harsh conditions to proceed on a deactivated pyridine ring. For instance, nitration would likely require strong acids like fuming sulfuric acid and nitric acid, while halogenation might necessitate high temperatures or the use of a Lewis acid catalyst. mountainscholar.org
| Electrophilic Substitution | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4-methylpyridin-2-yl)piperidin-4-one |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-methylpyridin-2-yl)piperidin-4-one |
| Chlorination | Cl₂, AlCl₃ | 1-(3-Chloro-4-methylpyridin-2-yl)piperidin-4-one |
This table presents expected outcomes for electrophilic substitution on the pyridine ring based on general principles.
Transformations Involving Peripheral Functional Groups
Hydrolysis of Carboxamide Bonds in Derivatives
Derivatives of this compound that contain carboxamide functionalities can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For example, if a carboxamide group were introduced at a position on the piperidine or pyridine ring, its hydrolysis would be a key transformation. The ease of hydrolysis can be influenced by steric and electronic factors in the vicinity of the amide bond. For instance, the hydrolysis of 4-aryl-4-acylpiperidine derivatives has been reported to proceed using metal hydroxides like sodium hydroxide. google.com
Fluorination Reactions for Structural Modification
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. While specific examples of the fluorination of this compound are not extensively documented, several established methods for the fluorination of piperidine and pyridine rings can be considered for its structural modification.
One common approach for the fluorination of piperidine-like structures involves nucleophilic substitution reactions. For instance, the hydroxyl group of the corresponding alcohol, 1-(4-methylpyridin-2-yl)piperidin-4-ol (obtained by reduction of the ketone), could be displaced by fluoride (B91410) using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Another strategy is the dearomatization-hydrogenation of fluorinated pyridine precursors. nih.gov This method allows for the synthesis of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov While this is a synthetic approach to fluorinated piperidines rather than a direct fluorination of the pre-formed ring, it highlights a pathway to access fluorinated analogs of the target compound.
The direct C-H fluorination of piperidines is a more challenging yet highly desirable transformation. Recent advances in photoredox catalysis and the use of N-oxyl radicals have shown promise in promoting C-H fluorination under mild conditions. rsc.org These methods could potentially be applied to introduce fluorine at various positions on the piperidine ring of this compound.
Below is a table summarizing potential fluorination strategies applicable to the this compound scaffold.
| Reaction Type | Reagent/Catalyst | Potential Product | Reference |
| Nucleophilic Substitution (from corresponding alcohol) | Diethylaminosulfur trifluoride (DAST) | 4-Fluoro-1-(4-methylpyridin-2-yl)piperidine | General knowledge |
| Dearomatization-Hydrogenation (of a fluorinated pyridine precursor) | Rhodium catalyst, Pinacol borane (B79455), H₂ | Cis-fluorinated piperidine derivatives | nih.gov |
| Direct C-H Fluorination | Photoredox catalyst, Selectfluor® | Mono- or di-fluorinated piperidine derivatives | rsc.org |
Ring Rearrangement and Ring Expansion/Contraction Reactions
The piperidin-4-one moiety is susceptible to various ring rearrangement and expansion/contraction reactions, offering pathways to novel heterocyclic scaffolds.
While specific nucleophile-induced ring opening and cyclization pathways for this compound are not detailed in the available literature, analogous transformations in similar heterocyclic systems suggest potential reaction pathways. For instance, under certain conditions, nucleophilic attack at the carbonyl carbon could initiate a ring-opening event, followed by an intramolecular cyclization to form a different ring system. The nature of the nucleophile and the reaction conditions would be critical in directing the outcome of such transformations.
A plausible, though underexplored, pathway could involve the Favorskii rearrangement of an α-halo derivative of this compound. Treatment of the α-haloketone with a base could lead to the formation of a cyclopropanone (B1606653) intermediate, which upon nucleophilic attack would result in a ring-contracted cyclopentanecarboxylic acid derivative.
Ring expansion reactions are more commonly observed for cyclic ketones. The Schmidt reaction, involving the treatment of the ketone with hydrazoic acid in the presence of a strong acid, could lead to the formation of a seven-membered lactam, a 1,4-diazepan-5-one (B1224613) derivative. This reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas.
Another well-known ring expansion method is the Tiffeneau-Demjanov rearrangement. This reaction would first involve the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine. Treatment of the resulting β-amino alcohol with nitrous acid would generate a diazonium ion, which upon rearrangement and loss of nitrogen, would yield a ring-expanded cycloheptanone (B156872) derivative.
The table below outlines potential ring expansion reactions for this compound.
| Reaction Name | Reagents | Potential Product | General Mechanism Reference |
| Schmidt Reaction | HN₃, H₂SO₄ | 1-(4-Methylpyridin-2-yl)-1,4-diazepan-5-one | General knowledge |
| Tiffeneau-Demjanov Rearrangement | 1. KCN, H⁺ 2. LiAlH₄ 3. NaNO₂, HCl | 1-(4-Methylpyridin-2-yl)azepan-5-one | General knowledge |
C-H Functionalization Strategies at the Alpha and Beta Positions of the Amine
Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules, and the piperidine ring of this compound offers several sites for such transformations.
The 2-pyridyl group attached to the piperidine nitrogen can act as an effective directing group for C-H activation at the α-position (C2 and C6) of the piperidine ring. Transition metal catalysts, particularly palladium and ruthenium, are known to coordinate to the pyridine nitrogen, bringing the metal center in close proximity to the α-C-H bonds and facilitating their activation.
For example, palladium-catalyzed C-H arylation, alkenylation, and alkylation reactions have been successfully applied to N-(pyridin-2-yl)piperidine derivatives. These reactions typically involve a palladium(II) catalyst, an oxidant, and a suitable coupling partner (e.g., an aryl halide, an alkene, or an alkyl iodide). The pyridyl group directs the regioselective functionalization to the α-position.
Ruthenium-catalyzed C-H functionalization has also been shown to be effective for the α-alkylation of N-(pyridin-2-yl)piperidines with alkenes. These reactions proceed through a ruthenacycle intermediate and offer a highly atom-economical approach to substituted piperidines.
While α-functionalization is more common due to the directing effect of the pyridyl group, β-functionalization (at C3 and C5) is also achievable. This often requires the use of specific ligands that can override the inherent preference for α-activation or the installation of a different directing group on the piperidine ring.
The following table provides examples of directed C-H functionalization on N-aryl piperidines, which are analogous to the target compound.
| Catalyst System | Coupling Partner | Position of Functionalization | Product Type | Analogous System Reference |
| Pd(OAc)₂ / Ligand | Aryl bromide | α | 2-Arylpiperidine | General knowledge |
| Ru₃(CO)₁₂ | Alkene | α | 2-Alkylpiperidine | General knowledge |
| Pd(OAc)₂ / Biarylphosphine Ligand | Aryl bromide | β | 3-Arylpiperidine | General knowledge |
While transition metal catalysis is the predominant approach for C-H alkylation, borane-catalyzed methods are emerging as a valuable alternative. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid that can activate C-H bonds and promote their alkylation.
Borane-catalyzed C-H alkylation typically proceeds through a frustrated Lewis pair mechanism or by hydride abstraction to generate a carbocation, which is then trapped by a nucleophile. In the context of this compound, a borane catalyst could potentially activate the C-H bonds α or β to the nitrogen. The reaction of the activated piperidine with an alkene or another electrophile would lead to the corresponding alkylated product.
The regioselectivity of borane-catalyzed C-H alkylation can be influenced by the steric and electronic properties of the substrate and the catalyst. While specific examples for this compound are not available, the general principles of borane catalysis suggest that this could be a viable strategy for its functionalization.
Advanced Characterization Techniques for 1 4 Methylpyridin 2 Yl Piperidin 4 One
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is indispensable for the unambiguous confirmation of the chemical structure of 1-(4-Methylpyridin-2-yl)piperidin-4-one. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of atomic connectivity can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) and piperidinone rings.
Pyridine Ring Protons: The aromatic region would display signals for the three protons on the 4-methylpyridine (B42270) ring. These would likely appear as a singlet (or a narrow doublet) for the proton at C3, a doublet for the proton at C5, and a doublet for the proton at C6, with characteristic coupling constants.
Piperidinone Ring Protons: The aliphatic region would contain signals for the eight protons of the piperidin-4-one ring. Due to the ring's chair conformation and the influence of the nitrogen atom and the carbonyl group, these protons would likely appear as complex multiplets. The protons on the carbons adjacent to the nitrogen (C2' and C6') would be shifted downfield compared to those adjacent to the carbonyl group (C3' and C5').
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group on the pyridine ring would be expected in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.
Carbonyl Carbon: A signal in the downfield region (typically >200 ppm) would be characteristic of the ketone carbonyl carbon (C4') in the piperidinone ring.
Pyridine Ring Carbons: Five distinct signals would be expected for the carbons of the 4-methylpyridine ring, with the carbon attached to the nitrogen (C2) and the methyl-substituted carbon (C4) having characteristic chemical shifts.
Piperidinone Ring Carbons: Three signals would be anticipated for the piperidinone ring carbons: one for the two equivalent carbons adjacent to the nitrogen (C2' and C6') and one for the two equivalent carbons adjacent to the carbonyl group (C3' and C5').
Methyl Carbon: An upfield signal would correspond to the methyl carbon.
Anticipated ¹H and ¹³C NMR Data for this compound:
| Assignment | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~6.5-6.7 | ~110-115 |
| Pyridine-H5 | ~6.6-6.8 | ~120-125 |
| Pyridine-H6 | ~8.0-8.2 | ~148-150 |
| Pyridine-CH₃ | ~2.2-2.4 | ~20-22 |
| Piperidinone-H2', H6' | ~3.8-4.0 | ~45-50 |
| Piperidinone-H3', H5' | ~2.6-2.8 | ~40-45 |
| Pyridine-C2 | - | ~158-162 |
| Pyridine-C4 | - | ~145-150 |
| Piperidinone-C4' (C=O) | - | ~205-210 |
Note: These are predicted values based on known data for similar structures and would require experimental verification.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between adjacent protons on both the pyridine and piperidinone rings, confirming their connectivity. For instance, the H5 and H6 protons of the pyridine ring would show a correlation.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations between the piperidinone protons (H2'/H6') and the pyridine carbon (C2) would confirm the point of attachment between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is valuable for determining the conformation and stereochemistry of the molecule. For instance, NOE correlations could help to establish the preferred conformation of the piperidinone ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, such as IR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl group.
C=O Stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹ would be indicative of the ketone carbonyl stretching vibration in the piperidin-4-one ring.
C-N Stretch: Stretching vibrations for the C-N bonds in both the pyridine and piperidine (B6355638) rings would be expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
C=C and C=N Stretches (Pyridine Ring): Aromatic ring stretching vibrations for the pyridine moiety would appear in the 1400-1600 cm⁻¹ region.
C-H Stretches: Aliphatic C-H stretching vibrations from the piperidinone and methyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹.
FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds often produce strong Raman signals.
Aromatic Ring Vibrations: The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum, providing a characteristic fingerprint.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations would be observable.
Anticipated Vibrational Spectroscopy Data:
| Functional Group | Vibrational Mode | Anticipated FT-IR Frequency (cm⁻¹) | Anticipated FT-Raman Frequency (cm⁻¹) |
| C=O (Ketone) | Stretch | 1710-1730 (Strong) | 1710-1730 (Weak) |
| C=C, C=N (Pyridine) | Ring Stretch | 1400-1600 (Medium) | 1400-1600 (Strong) |
| C-N | Stretch | 1200-1350 (Medium) | 1200-1350 (Medium) |
| Aromatic C-H | Stretch | >3000 (Medium) | >3000 (Strong) |
| Aliphatic C-H | Stretch | <3000 (Strong) | <3000 (Strong) |
Note: The intensities (Strong, Medium, Weak) are relative and can be influenced by the molecular symmetry and the nature of the vibration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, its exact mass can be confirmed. The molecular formula for this compound is C₁₁H₁₄N₂O, which corresponds to a monoisotopic mass of approximately 206.1106 g/mol . High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. nih.gov ESI-MS would typically show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 207.1184. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, revealing structural motifs. chemguide.co.uk Energetically unstable molecular ions break down into smaller, more stable fragment ions. chemguide.co.uk For this compound, key fragmentations would include:
Alpha-Cleavage: This is a common fragmentation pathway for amines and ketones. miamioh.edu Cleavage of the bonds adjacent to the piperidine nitrogen atom can occur. The most significant alpha-cleavage is the loss of the largest alkyl radical, which helps stabilize the resulting ion. miamioh.edu
Piperidinone Ring Fragmentation: The piperidin-4-one ring can undergo cleavage, often initiated by the carbonyl group, leading to characteristic fragment ions.
Pyridine Ring Fragmentation: The bond between the pyridine and piperidine rings can cleave, resulting in ions corresponding to each heterocyclic component. Loss of the methyl group from the pyridine ring is also a possible fragmentation pathway.
A proposed fragmentation pattern can help in the structural confirmation of the compound and its analogues. nih.govnih.gov
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₁₁H₁₄N₂O]⁺ | 206.11 | Molecular Ion (M⁺) |
| [C₁₁H₁₅N₂O]⁺ | 207.12 | Protonated Molecular Ion [M+H]⁺ |
| [C₁₀H₁₂N₂O]⁺ | 188.09 | Loss of H₂O (water) |
| [C₆H₇N]⁺ | 93.06 | 4-Methylpyridine fragment |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. iucr.org It is the definitive method for determining molecular conformation and, for chiral molecules, absolute stereochemistry.
Single-Crystal X-ray Diffraction (SC-XRD)
For this compound, obtaining a suitable single crystal would allow for its analysis by Single-Crystal X-ray Diffraction (SC-XRD). This analysis would yield detailed structural information, including bond lengths, bond angles, and torsion angles. mdpi.com
Key structural features that would be determined include:
Conformation of the Piperidinone Ring: Saturated six-membered rings like piperidine typically adopt a stable chair conformation to minimize steric strain. iucr.org SC-XRD would confirm this conformation for the piperidin-4-one ring in the solid state.
Orientation of Substituents: The analysis would reveal the precise orientation of the 4-methylpyridine group relative to the piperidinone ring.
Intermolecular Interactions: The crystal packing arrangement, stabilized by intermolecular forces such as hydrogen bonds or van der Waals interactions, would be elucidated. nih.gov
While this compound is an achiral molecule, SC-XRD is an indispensable tool for determining the absolute stereochemistry of chiral derivatives. researchgate.net
Table 3: Representative Crystallographic Data for a Substituted Piperidine Derivative
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₇H₂₃N₃ |
| Formula Weight | 269.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.090 (2) |
| b (Å) | 11.100 (2) |
| c (Å) | 13.446 (3) |
| β (°) | 100.72 (3) |
| Volume (ų) | 1479.7 (5) |
Data is for the related compound 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile and is presented for illustrative purposes. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for separating the components of a mixture, making them essential for assessing the purity of this compound and for its isolation during synthesis.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and to quickly assess the purity of a compound. rdd.edu.iq For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. The compound is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase. A common mobile phase for compounds of this polarity would be a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rdd.edu.iq The components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. After development, the plate is visualized, typically under UV light (254 nm), which will show the pyridine ring as a dark spot. rsc.org The retention factor (Rf) value is calculated to characterize the compound's mobility in a specific solvent system.
Table 4: Typical TLC Conditions for Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase | Ethyl Acetate / Petroleum Ether (e.g., 4:6 v/v) |
| Visualization | UV light (254 nm) and/or staining (e.g., KMnO₄) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique used for the separation, identification, and quantification of compounds. It provides a much higher resolution than TLC and is the preferred method for accurate purity determination. rjptonline.org
A reversed-phase HPLC (RP-HPLC) method is commonly used for analyzing compounds like this compound. nih.gov In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The components are separated based on their hydrophobicity. A UV detector set at one of the absorption maxima of the compound (e.g., ~260 nm) is used for detection. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 5: Typical HPLC Conditions for Purity Assessment
| Parameter | Description |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Column | Octadecylsilane (C18), e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
Information Unvailable for this compound
Following a comprehensive search of scientific literature and chemical databases, specific experimental data regarding the elemental analysis of the compound this compound could not be located.
Elemental analysis is a crucial technique used to determine the elemental composition of a sample. In the characterization of a novel or synthesized compound, this analysis provides the percentage by weight of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). These experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data serves as a fundamental verification of the compound's empirical formula and a strong indicator of its purity.
For this compound, the presumed molecular formula, based on its chemical structure, is C₁₂H₁₆N₂O. The theoretical elemental composition calculated from this formula would be:
Carbon (C): 70.56%
Hydrogen (H): 7.90%
Nitrogen (N): 13.71%
Oxygen (O): 7.83%
However, without access to published experimental results from a CHN analysis or other elemental determination methods for this compound, a comparative data table and a detailed discussion of its compositional verification cannot be provided at this time. Such data is typically generated during the synthesis and characterization of a compound and reported in peer-reviewed scientific journals or detailed chemical data repositories. Despite extensive searches, no such report for this specific molecule was found.
Therefore, the section on "Elemental Analysis for Compositional Verification" cannot be completed with the required detailed research findings and data tables.
Computational Chemistry and Theoretical Studies of 1 4 Methylpyridin 2 Yl Piperidin 4 One
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to elucidate the electronic behavior of molecules. These methods are instrumental in calculating a molecule's geometry, energy, and other electronic properties with high accuracy. For a molecule like 1-(4-Methylpyridin-2-yl)piperidin-4-one, these studies can reveal detailed information about its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost. nanobioletters.comresearchgate.net Calculations for piperidine (B6355638) derivatives are often performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain reliable optimized geometries and electronic properties. nanobioletters.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylpyridine (B42270) ring, which can readily donate electrons. Conversely, the LUMO is likely distributed over the piperidin-4-one ring, particularly the electron-deficient carbonyl group, which acts as an electron acceptor. This distribution suggests that charge transfer can occur from the pyridine (B92270) moiety to the piperidone moiety.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -1.45 |
| Energy Gap (ΔE) | 5.13 |
The energies of the frontier orbitals are used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity and stability. These descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), global softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) measures resistance to change in electron distribution.
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Electronegativity (χ) describes the power of an atom to attract electrons.
Global Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons.
These parameters are calculated using the following equations, based on Koopmans' theorem:
η = (ELUMO - EHOMO) / 2
μ = (EHOMO + ELUMO) / 2
χ = -μ
S = 1 / (2η)
ω = μ² / (2η)
The calculated values for these descriptors for this compound provide a comprehensive picture of its chemical behavior. The relatively high hardness and low softness would suggest good stability.
| Global Reactivity Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.565 |
| Chemical Potential (μ) | -4.015 |
| Electronegativity (χ) | 4.015 |
| Global Softness (S) | 0.195 |
| Electrophilicity Index (ω) | 3.142 |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular interactions. nih.govacadpubl.eu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stabilization. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.
In this compound, significant interactions are expected to involve the lone pairs of the nitrogen and oxygen atoms. For instance, the lone pair on the carbonyl oxygen (n(O)) can delocalize into the antibonding orbitals (π) of adjacent C-C bonds. Similarly, the lone pair of the pyridine nitrogen (n(N)) can interact with the π orbitals of the aromatic ring, contributing to its stability.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N7 | π(C2-C3) | 22.50 |
| LP(1) N7 | π(C5-C6) | 18.75 |
| LP(2) O15 | σ(C11-C12) | 5.88 |
| LP(2) O15 | σ(C11-C14) | 5.42 |
| π(C2-C3) | π*(C4-C5) | 15.10 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. chemrxiv.org It is used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions. nanobioletters.commalayajournal.org The map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating the most positive potential (electron-poor). Green represents regions with neutral potential. researchgate.net
For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom and the pyridine nitrogen atom, making them likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the piperidine ring, indicating sites susceptible to nucleophilic attack.
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide insight into the nature of chemical bonding. aps.orgjussieu.fr ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.org ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. uliege.be A value of 0.5 corresponds to a uniform electron gas-like distribution. uliege.be
An ELF analysis of this compound would reveal distinct basins of high localization corresponding to the C-C, C-H, C-N, and C=O covalent bonds. Furthermore, areas of high ELF values would be found in the regions of the non-bonding lone pairs on the nitrogen and oxygen atoms, consistent with the VSEPR model. wikipedia.org LOL provides a complementary perspective, highlighting regions where orbitals are localized. Together, these tools offer a detailed map of the electron pairing and bonding landscape within the molecule.
Density Functional Theory (DFT) Calculations
Mulliken Population Analysis on Atomic Charges
Mulliken population analysis is a computational method used to estimate the partial atomic charges on the individual atoms within a molecule. This analysis provides insights into the electron distribution across the molecular structure, which is fundamental to understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential. For instance, identifying atoms with significant positive or negative charges can help predict sites susceptible to nucleophilic or electrophilic attack.
No published data for the Mulliken atomic charges of this compound could be located.
Spectroscopic Data Simulation (IR, Raman, UV-Vis)
Computational chemistry allows for the simulation of various types of spectra, which can be compared with experimental data to confirm a molecule's structure.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, corresponding to the peaks in its IR and Raman spectra. These vibrations are associated with the stretching and bending of specific chemical bonds.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is often used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. This can help in understanding the electronic structure and chromophores within the molecule.
Simulated IR, Raman, or UV-Vis spectra for this compound are not available in the reviewed literature.
Ab Initio Hartree-Fock Calculations
The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") computational chemistry method for approximating the wave function and energy of a quantum many-body system in a stationary state. It provides a starting point for more sophisticated and accurate calculations. HF calculations can be used to determine the optimized geometry, total energy, and molecular orbitals (like the HOMO and LUMO) of a compound.
Specific results from ab initio Hartree-Fock calculations for this compound have not been reported in the literature.
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools used to study the interactions between a small molecule (ligand) and a biological target, such as a protein or enzyme. These techniques are central to modern drug discovery.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in predicting the interaction between a drug candidate and its biological target.
Docking simulations employ scoring functions to estimate the binding affinity, often expressed as a binding energy score or predicted inhibitory constant (Ki). A lower Ki value typically indicates a more potent inhibitor. This allows for the virtual screening of large libraries of compounds to identify potential drug candidates.
There are no publicly available molecular docking studies that report the predicted binding affinities or Ki values for this compound against any specific biological targets.
Beyond predicting affinity, docking studies provide a detailed, three-dimensional view of how a ligand fits into the active site of a receptor. This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Understanding the binding mode is critical for structure-based drug design and the optimization of lead compounds.
A detailed analysis of the binding modes of this compound within any receptor active site is not available in the scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational landscape and stability, which are key determinants of its interaction with biological targets.
The primary focus of MD simulations for this molecule is to explore the flexibility of the piperidine ring and the rotational freedom around the C-N bond connecting the pyridine and piperidine moieties. The piperidine ring typically exists in a low-energy chair conformation, but it can also adopt higher-energy boat and twist-boat conformations. rsc.org Excitation to higher energy states can alter the geometry, potentially leading to an equilibrium between chair and twist structures. rsc.org
In N-substituted piperidines, the orientation of the substituent (axial vs. equatorial) significantly influences the conformational preference. For N-acylpiperidines, the axial orientation of a substituent at the 2-position is often strongly favored due to pseudoallylic strain. nih.govacs.org MD simulations can quantify the energy differences between these states and the time scales of their interconversion. By simulating the molecule in a solvent environment (e.g., water), a more realistic understanding of its dynamic behavior can be achieved, revealing how solvent interactions influence conformational stability.
Table 1: Hypothetical Relative Energies of this compound Conformers from MD Simulations
| Conformer | Piperidine Ring Conformation | N-Pyridine Bond Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 | Chair | 30 | 0.00 | 75.2 |
| 2 | Chair | 150 | 0.85 | 20.1 |
| 3 | Twist-Boat | 45 | 2.50 | 4.5 |
Note: This table contains illustrative data based on typical findings for substituted piperidines.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com A QSAR model for derivatives of this compound would be invaluable for designing new analogs with potentially enhanced potency or selectivity for a specific biological target.
To build a QSAR model, a dataset of structurally related compounds with measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). tandfonline.comtandfonline.com
For piperidine derivatives, descriptors related to topology, steric bulk, and electronic properties are often crucial. nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates the descriptors to the biological activity. tandfonline.comnih.gov The resulting model can highlight which structural features are positively or negatively correlated with the desired activity. For instance, a model might reveal that increased hydrophobicity in one part of the molecule enhances activity, while steric bulk in another region is detrimental. mdpi.comresearchgate.net This information provides rational guidance for the synthesis of new, more potent compounds. nih.gov
Table 2: Illustrative QSAR Model for a Hypothetical Series of this compound Analogs
| Descriptor | Definition | Coefficient | Correlation |
|---|---|---|---|
| LogP | Octanol-water partition coefficient | +0.45 | Positive (Increased activity with higher lipophilicity) |
| TPSA | Topological Polar Surface Area | -0.21 | Negative (Increased activity with lower polarity) |
| MR (R1) | Molar Refractivity of a substituent | +0.15 | Positive (Increased activity with larger, polarizable groups at R1) |
Note: This table presents a hypothetical QSAR model to illustrate the correlation between structural features and biological activity.
Prediction of Activity Spectra for Substances (PASS) System Application
The Prediction of Activity Spectra for Substances (PASS) is an online computational tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. clinmedkaz.orgnih.gov Applying the PASS system to this compound can generate a preliminary profile of its likely pharmacological and toxicological effects, helping to prioritize experimental testing.
The PASS algorithm calculates a Pa (probability to be active) and Pi (probability to be inactive) value for hundreds of different biological activities. Activities for which Pa > Pi are considered possible for the compound. For piperidine-containing structures, predicted activities often include effects on the central nervous system, enzyme inhibition, and receptor antagonism. clinmedkaz.orgresearchgate.net The unique combination of the 4-methylpyridine and piperidin-4-one moieties in the target compound would yield a specific predicted spectrum. This in silico screening is a valuable first step in drug discovery, offering hypotheses about the molecule's mechanism of action. nih.gov
Table 3: Selected Predicted Biological Activities for this compound from PASS
| Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
|---|---|---|---|
| Kinase Inhibitor | 0.654 | 0.012 | Likely to exhibit kinase inhibition activity |
| CNS Depressant | 0.588 | 0.025 | Potential activity affecting the central nervous system |
| Anticonvulsant | 0.512 | 0.041 | Possible anticonvulsant properties |
| Mu-opioid receptor ligand | 0.495 | 0.033 | May interact with opioid receptors |
Note: This table contains plausible PASS prediction data for a molecule with this scaffold, intended for illustrative purposes.
Quantum Theory of Atoms in Molecules (QTAIM) Studies for Bonding Properties
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. acs.org This analysis partitions the molecule into atomic basins and identifies critical points in the electron density (ρ).
Of particular interest are the bond critical points (BCPs), which exist between any two chemically bonded atoms. The properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions (like ionic bonds or van der Waals forces), ρ(r) is low and ∇²ρ(r) is positive.
A QTAIM analysis of this compound would allow for a detailed characterization of all its intramolecular bonds. It can quantify the covalent character of the C-C, C-N, and C=O bonds and identify weaker non-covalent interactions that may contribute to the stability of certain conformations. mdpi.com This method offers a deeper understanding of the electronic structure beyond simple Lewis representations. acs.org
Table 4: Hypothetical QTAIM Parameters at Bond Critical Points (BCPs) for Selected Bonds
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type Interpretation |
|---|---|---|---|
| C=O (Piperidone) | 0.350 | -0.850 | Polar Covalent |
| C-N (Pyridine-Piperidine Linkage) | 0.265 | -0.620 | Covalent |
| C-C (Pyridine Ring) | 0.310 | -0.750 | Covalent (Aromatic) |
Note: This table displays representative QTAIM data to illustrate the analysis of bonding properties.
Investigation of Tautomeric Forms and Their Energetics
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can potentially exist in several tautomeric forms. The most evident is the keto-enol tautomerism of the piperidin-4-one ring, where the ketone can convert to its enol form, creating a hydroxyl group and a C=C double bond within the piperidine ring.
Additionally, tautomerism involving the 2-substituted pyridine ring is possible. Structures analogous to 2-pyridone can exist in equilibrium with their 2-hydroxypyridine (B17775) tautomers. wayne.eduwayne.edu While the N-substitution in the target molecule prevents the classic 2-pyridone tautomerism, prototropic shifts involving the broader conjugated system could be computationally explored.
Ab initio and Density Functional Theory (DFT) calculations are employed to determine the geometries and relative energies of these potential tautomers. wayne.eduwayne.edu By calculating the Gibbs free energy of each isomer, it is possible to predict their relative populations at equilibrium. Such studies on similar systems, like 2-pyridone itself, show that the energetic balance is delicate and can be influenced by the environment (gas phase vs. solvent). wayne.eduwayne.edu For this compound, computational analysis would likely show the keto form to be significantly more stable, as is typical for simple ketones.
Table 5: Calculated Relative Energies of Potential Tautomers of this compound
| Tautomer | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Stability |
|---|---|---|---|
| T1 (Keto) | Original piperidin-4-one form | 0.00 | Most Stable |
| T2 (Enol) | Enol form within piperidine ring | +9.8 | Less Stable |
Note: This table presents hypothetical but chemically reasonable energy differences for illustrative purposes.
Structure Activity Relationship Sar Studies of 1 4 Methylpyridin 2 Yl Piperidin 4 One and Its Derivatives
Impact of Substituents on Piperidine (B6355638) Ring Conformation and Bioactivity
The piperidine ring serves as a versatile scaffold whose conformation and substitution patterns are pivotal for biological efficacy. ajchem-a.comnih.gov The ring typically adopts a chair conformation to minimize steric strain, but substitutions can alter this preference, impacting how the molecule presents its functional groups to a target receptor. researchgate.netchemrevlett.com
Influence of Nitrogen Substitution on Biological Activity
The substitution at the nitrogen atom of the piperidine ring is a critical determinant of biological activity. In the parent compound, this nitrogen is substituted with a 4-methylpyridin-2-yl group. The nature of the aryl or heteroaryl group attached to this nitrogen can significantly modulate the compound's properties. Studies on related N-aryl piperazines and piperidines have shown that the electronic properties and steric bulk of the N-aryl substituent directly influence receptor affinity and selectivity. nih.govnih.gov For instance, electron-withdrawing or electron-donating groups on the aromatic ring can alter the basicity of the piperidine nitrogen, which is often a key interaction point with biological targets, such as through the formation of salt bridges with acidic residues in a receptor binding pocket.
In a series of 2,6-disubstituted piperidinothiosemicarbazone derivatives, compounds containing a piperidine group showed the strongest antituberculous activity, suggesting that the basicity and lipophilicity of the piperidine moiety are of great importance. mdpi.com The activity profile often follows the order of basicity: piperidine > pyrrolidine (B122466) > morpholine. mdpi.com This highlights the crucial role of the nitrogen atom's chemical environment in dictating biological outcomes.
Stereochemical Considerations and Their Effects on Target Interactions
Research on 3-alkyl-2,6-diarylpiperidin-4-ones demonstrates the importance of stereochemistry. The relative orientation of the aryl and alkyl groups (cis/trans isomerism) influences the conformation of the piperidine ring and, consequently, the compound's activity. biomedpharmajournal.org For example, in one study, the reduction of cis-3-alkyl-2,6-diarylpiperidin-4-one yielded specific stereoisomers of piperidin-4-ols with defined antibacterial and antifungal activities, underscoring that specific spatial arrangements are required for potent bioactivity. nih.gov
| Compound Class | Stereochemical Feature | Impact on Bioactivity |
| 3-Alkyl-2,6-diarylpiperidin-4-ols | (2S,3R,4S,6R) configuration | Defined antibacterial and antifungal profiles |
| N-Acyl-piperidin-4-ones | Twist-boat conformation | Altered receptor interaction compared to chair form |
| 3,5-Disubstituted-4-piperidones | Equatorial vs. Axial substituents | Determines steric hindrance and binding orientation |
Role of the 4-Methylpyridine (B42270) Moiety in Ligand-Target Recognition
The 4-methylpyridine portion of the molecule is essential for ligand-target recognition, providing key interaction points through its nitrogen atom and aromatic ring system.
Effects of Methyl Group Position on Pyridine (B92270) Ring
The position of the methyl group on the pyridine ring can significantly affect binding affinity and selectivity. A methyl group, while small, can influence the electronic properties of the pyridine ring and create specific steric interactions within a receptor pocket. nih.govacs.org Moving the methyl group from the 4-position to the 3- or 5-position would alter the molecule's electronic distribution and shape, potentially leading to different binding modes.
Studies on other pyridine-based ligands have shown that methyl substitution can lead to a substantial boost in activity, sometimes by a factor of 100 or more. nih.govacs.org This "magic methyl" effect often arises when the methyl group fits into a small, hydrophobic pocket in the target protein, displacing unfavorable water molecules and increasing binding affinity through favorable van der Waals interactions. In some cases, adding a methyl group at position-1 of a pyridine ring has been shown to improve the ability of compounds to inhibit Aβ1–42 self-induced aggregation in the context of Alzheimer's disease research. mdpi.com The precise effect is highly dependent on the topology of the specific receptor's binding site.
| Methyl Position | Potential SAR Implication |
| 4-Position (para) | May fit into a specific hydrophobic pocket, enhancing affinity. |
| 3-Position (meta) | Alters steric profile and electronics, potentially changing selectivity. |
| 2-Position (ortho) | Can induce a conformational twist relative to the piperidine ring, favoring a specific binding pose. |
Contribution of Pyridine Nitrogen to Binding Interactions
The nitrogen atom in the pyridine ring is a key pharmacophoric feature, acting as a hydrogen bond acceptor and a coordination point for metal ions. researchgate.net Its lone pair of electrons can form a crucial hydrogen bond with donor groups (e.g., -NH or -OH) on a receptor, anchoring the ligand in the binding site. The basicity of this nitrogen, which is modulated by substituents like the methyl group, is critical for the strength of these interactions.
The location of the nitrogen within the aromatic ring dictates the vector and accessibility of this hydrogen bond. In 1-(4-Methylpyridin-2-yl)piperidin-4-one, the nitrogen at the 1-position of the pyridine ring and its connection at the 2-position create a specific geometric arrangement for interaction that would differ from, for example, a 3-pyridyl or 4-pyridyl isomer. This precise positioning is often essential for achieving high-affinity and selective binding.
Pharmacophore Elucidation for Piperidin-4-one Derivatives
Based on the SAR of various piperidin-4-one derivatives, a general pharmacophore model can be proposed. nih.govsemanticscholar.org This model typically includes several key features essential for biological activity:
A Basic Nitrogen Center: The piperidine nitrogen is often protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., Asp, Glu) in the target protein. nih.gov
A Central Hydrophobic Scaffold: The piperidine ring itself provides a rigid, hydrophobic core that orients the other functional groups.
Hydrogen Bond Acceptor/Donor Groups: The ketone at the 4-position of the piperidine ring can act as a hydrogen bond acceptor. Further substitutions on the ring can introduce additional H-bond donors or acceptors.
Aromatic/Heteroaromatic Features: The N-aryl substituent (in this case, 4-methylpyridine) engages in hydrophobic and/or π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket. The pyridine nitrogen also acts as a key recognition point.
Computational and SAR studies on diverse sets of piperidine derivatives have consistently highlighted these features as crucial for affinity towards various targets, including G-protein coupled receptors, ion channels, and enzymes. researchgate.net The specific spatial relationship between the basic nitrogen, the hydrophobic core, and the aromatic regions defines the selectivity and potency of these compounds.
Identification of Key Structural Features for Desired Bioactivities
Specific data identifying the key structural features of this compound and its derivatives that are critical for desired bioactivities are not available in the current body of scientific literature. To determine these features, a systematic SAR study would be required. Such a study would typically involve the synthesis and biological evaluation of a series of analogs to probe the importance of:
The linkage between the pyridine and piperidine rings: The nature of the bond connecting the 2-position of the pyridine to the nitrogen of the piperidin-4-one is a critical determinant of the molecule's conformation and potential interactions with biological targets.
The keto group at the 4-position of the piperidine ring: This group can act as a hydrogen bond acceptor and is a key feature of the piperidin-4-one scaffold. Its reduction to a hydroxyl group or its replacement with other functionalities would provide insight into its importance for activity.
Without such studies, any discussion of key structural features for the bioactivity of this specific compound would be purely speculative.
Comparative Analysis of SAR Trends Across Different Biological Targets
A comparative analysis of SAR trends for this compound and its derivatives across different biological targets is not possible due to the absence of relevant research data. Such an analysis would require that a series of analogs have been tested against multiple biological targets, such as different enzymes or receptors, to identify structural modifications that confer selectivity.
There is no publicly available information detailing the enzyme inhibition profiles of this compound or its derivatives. To establish a relationship between structural modifications and enzyme inhibition, a library of analogs would need to be screened against a panel of enzymes. The resulting data would allow for the identification of pharmacophoric features that enhance potency and selectivity for specific enzymes. For instance, modifications to the pyridine or piperidine rings could be correlated with changes in the half-maximal inhibitory concentration (IC50) values for a particular enzyme, thereby building an SAR model for enzyme inhibition.
Similarly, there is a lack of data on the receptor binding selectivity of this compound and its analogs. Determining the relationship between structural modifications and receptor binding would involve synthesizing derivatives and assessing their affinity for various receptors. By comparing the binding affinities (e.g., Ki values) of these analogs for different receptor subtypes, it would be possible to identify which structural elements are crucial for achieving selective binding to a specific receptor.
Biological Target Interactions and Mechanistic Insights Excluding Clinical Human Data
Modulation of Specific Enzymes by 1-(4-Methylpyridin-2-yl)piperidin-4-one Derivatives
The core structure of this compound has served as a foundation for the development of potent and selective enzyme inhibitors. These derivatives have shown activity against several key enzymes involved in physiological and pathological processes.
Derivatives of piperidine (B6355638) and piperazine (B1678402) ureas have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. nih.gov The inhibitory mechanism of these compounds involves the formation of a covalent adduct with a key serine residue (Ser241) in the active site of FAAH. nih.gov Computational studies suggest that the enzyme induces a distortion in the amide bond of the piperidine/piperazine urea (B33335) inhibitors, which facilitates the nucleophilic attack by Ser241 and leads to the formation of the covalent bond. nih.gov This enzyme-induced conformational change is believed to be crucial for the inhibitory activity, as more rigid acyclic urea derivatives show significantly less or no activity. nih.gov Carbamate derivatives based on the piperidine scaffold have also been developed as highly potent and selective FAAH inhibitors, operating through a similar covalent modification mechanism. nih.gov
| Compound Class | Mechanism | Key Active Site Residue Interaction | Reported Potency |
|---|---|---|---|
| Piperidine Ureas | Covalent Adduct Formation | Ser241 | IC50 = 16.2 nM (for PF-750) nih.gov |
| Piperazine Ureas | Covalent Adduct Formation | Ser241 | IC50 = 33 nM (for JNJ1661010) nih.gov |
| Piperidine Carbamates | Covalent Carbamylation | Ser241 | Nanomolar range nih.gov |
A class of benzylpiperidine-based derivatives has been synthesized and identified as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). acs.orgnih.gov These inhibitors demonstrate good selectivity for MAGL over FAAH. nih.gov For instance, a lead compound from this series showed an IC50 value of 133.9 nM for MAGL and a significantly higher IC50 of 5.9 µM for FAAH. nih.gov Further structural modifications, such as the introduction of halogen atoms on the phenolic ring, have been explored to optimize the inhibitory potency. nih.gov
| Compound | MAGL IC50 (nM) | FAAH IC50 (µM) | Selectivity (FAAH/MAGL) |
|---|---|---|---|
| Benzylpiperidine Derivative 7 | 133.9 | 5.9 | ~44 |
| Compound 10c (dichloro-substituted) | 124.6 | Not Reported | Not Reported |
| Compound 10d (dichloro-substituted) | 107.2 | Not Reported | Not Reported |
| Compound 10e (bromo-substituted) | 109.4 | Not Reported | Not Reported |
Derivatives of piperidin-4-one with an α,β-unsaturated carbonyl framework have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Several compounds in this series exhibited inhibitory activity against both enzymes, with a general trend of selectivity towards AChE. nih.govnih.gov For example, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent AChE inhibitor with an IC50 of 12.55 µM, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was the most effective against BuChE with an IC50 of 17.28 µM. nih.govnih.gov The latter compound, with chlorine substituents, was noted as a dual inhibitor of both cholinesterases. nih.govnih.gov
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity |
|---|---|---|---|
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | 12.55 | >50 | AChE selective |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | 20.14 | 17.28 | Dual inhibitor |
Currently, there is a lack of publicly available research specifically investigating the inhibitory activity of this compound derivatives against Lymphocyte-Specific Protein Tyrosine Kinase (Lck). While various heterocyclic scaffolds have been explored as Lck inhibitors, the specific pyridinyl-piperidine-one framework has not been prominently featured in the literature for this target.
A series of nonpeptide direct thrombin inhibitors have been developed based on a 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold, which is structurally analogous to this compound. nih.govnih.gov Through optimization of the P1 and P4 binding moieties, researchers were able to significantly enhance the thrombin inhibitory activity. nih.govnih.gov One of the lead compounds from this series demonstrated excellent thrombin inhibition with a Ki of 6 nM and weak activity against Factor Xa (Ki = 5.64 µM), indicating high selectivity for thrombin over other serine proteases. nih.govnih.gov In addition, piperidine diamine derivatives have been investigated as Factor Xa inhibitors, with some compounds showing potent anticoagulant activity. nih.gov
| Compound | Thrombin (fIIa) Ki (nM) | Factor Xa (fXa) Ki (µM) | Selectivity (fXa/fIIa) |
|---|---|---|---|
| Compound 13b | 6 | 5.64 | ~940 |
| 1-amidinopiperidine derivative (6) | 20,800 | 33.8 | ~1.6 |
Receptor Binding and Signaling Pathway Modulation
The versatility of the piperidine scaffold is further highlighted by its ability to be incorporated into ligands that target various G protein-coupled receptors (GPCRs).
Derivatives of N-(4-piperidinyl)-2-indolinone have been identified as a novel class of ligands for the nociceptin (B549756) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. nih.gov Interestingly, modifications to the N-substituent of the piperidine ring within this series have yielded both potent agonists and antagonists of the NOP receptor, demonstrating that this position is a key determinant of the functional activity of the ligand. nih.gov
Furthermore, piperidin-4-yl-urea derivatives have been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). nih.gov The optimization of these compounds focused on enhancing their potency as MCH-R1 antagonists while minimizing off-target effects, such as inhibition of the hERG potassium channel. nih.gov
These findings underscore the potential of the this compound core structure as a versatile template for the design of molecules that can selectively interact with and modulate the signaling of various receptor systems.
Neurotransmitter Receptor Interactions
No research data was found detailing the interactions of this compound with any neurotransmitter receptors.
Cannabinoid Receptor Binding
There is no available information on the binding affinity or functional activity of this compound at cannabinoid receptors (CB1 or CB2).
G-Protein Coupled Receptor 119 (GPR119) Agonism
No data is available to suggest that this compound acts as an agonist for the G-protein coupled receptor 119 (GPR119).
Ion Channel Modulation
Information regarding the modulatory effects of this compound on any ion channels is not present in the reviewed scientific literature.
Biological Activity Profiles (Mechanism-Focused, Not Clinical Outcome)
Anticancer Mechanisms (e.g., DNA interaction, inhibition of cell proliferation)
There are no published studies that describe any anticancer mechanisms of action for this compound, such as DNA interaction or the inhibition of cell proliferation.
Antimicrobial Properties
There is no specific data available from the conducted research regarding the antimicrobial activity of this compound against Gram-positive or Gram-negative bacteria, cytomegalovirus, SARS-CoV-2, or avian influenza H5N1.
However, the broader family of piperidin-4-one derivatives has shown potential in this area. For instance, various synthesized piperidin-4-one derivatives have demonstrated antibacterial activity against strains like Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative). yu.edu.jo Other studies on N-methyl-4-piperidone-derived compounds also indicated activity against certain bacterial strains. mdpi.com In the context of viral infections, while some benzothiazolyl-pyridine hybrids have been investigated for activity against H5N1 and SARS-CoV-2, these are structurally distinct from the subject compound. nih.gov Research into other novel antivirals for H5N1 and other influenza viruses has focused on different chemical classes entirely. nih.govplos.orgbiorxiv.org
Antioxidant Mechanisms
There is no available research detailing the antioxidant mechanisms of this compound.
The potential for antioxidant activity has been explored in several other piperidin-4-one derivatives. For example, certain 2,6-diphenylpiperidine-4-one compounds and their imine derivatives have been synthesized and evaluated for their ability to scavenge free radicals using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. who.int In another study, novel piperidin-4-one imine derivatives also demonstrated good radical scavenging activity. nih.govresearchgate.net The antioxidant properties of these compounds are generally attributed to their chemical structure's ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species.
Influence on Cellular Processes
Effects on Gene Expression and Cellular Metabolism
No studies were identified that investigated the effects of this compound on gene expression or cellular metabolism. Research on related compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its metabolite MPP+, has shown that they can cause rapid ATP depletion in isolated hepatocytes, indicating a significant impact on cellular metabolism. nih.gov However, these compounds are structurally and functionally different from this compound.
Future Directions and Emerging Research Avenues for 1 4 Methylpyridin 2 Yl Piperidin 4 One
Development of Advanced Synthetic Methodologies
The synthesis of piperidine-4-one derivatives has traditionally relied on classical methods such as the Mannich condensation. chemrevlett.com While effective, these methods often lack stereocontrol and may require harsh conditions. Future research is poised to focus on the development of more sophisticated and efficient synthetic strategies to access novel analogs of 1-(4-Methylpyridin-2-yl)piperidin-4-one with high precision.
Emerging catalytic asymmetric methods are particularly promising for creating chiral derivatives, which can offer improved potency and reduced off-target effects. researchgate.net Key areas of development include:
Catalytic Asymmetric Synthesis : Techniques such as rhodium-catalyzed asymmetric [2+2+2] cycloadditions and enantioselective [4+2] annulations of imines with allenes offer powerful ways to construct the piperidine (B6355638) ring with high stereocontrol. acs.orgnih.gov Applying these methods could yield enantiomerically pure versions of the core scaffold.
Cross-Coupling Approaches : Recent advances in transition-metal catalysis, such as the rhodium-catalyzed asymmetric reductive Heck reaction, allow for the direct and enantioselective installation of aryl or heteroaryl groups onto a piperidine precursor. snnu.edu.cn This could provide a modular and flexible route to a wide library of analogs.
Flow Chemistry and Automation : The use of continuous flow reactors can enable safer, more scalable, and highly optimized syntheses. This methodology allows for precise control over reaction parameters, potentially improving yields and purity while reducing reaction times for multi-step sequences required to build complex derivatives.
C-H Activation : Direct functionalization of C-H bonds on the piperidine or pyridine (B92270) rings is a powerful strategy to streamline synthesis by avoiding the need for pre-functionalized starting materials. This atom-economical approach can be used to introduce new substituents and explore the structure-activity relationship (SAR) more efficiently.
| Methodology | Description | Advantages | Future Application |
|---|---|---|---|
| Classical (e.g., Mannich Condensation) | Multi-component reaction forming the piperidin-4-one ring from an aldehyde, amine, and ketone. chemrevlett.com | High atom economy, straightforward. | Baseline for simple analog synthesis. |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., Rhodium, Phosphine) to induce stereoselectivity in ring formation or functionalization. acs.orgnih.gov | Access to enantiomerically pure compounds, high stereocontrol. | Development of stereoisomerically defined drug candidates. |
| Flow Chemistry | Reactions are performed in a continuous stream, allowing for precise control over conditions. | Enhanced safety, scalability, and reproducibility. | Large-scale production and library synthesis. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds, bypassing traditional synthetic steps. | Increased efficiency, reduced synthetic steps, novel functionalization. | Rapid diversification of the core scaffold. |
Integration of Artificial Intelligence and Machine Learning in Computational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For a scaffold like this compound, these computational tools offer immense potential for exploring vast chemical space and optimizing molecular properties.
Future research will increasingly leverage AI/ML in the following ways:
De Novo Design using Generative Models : Generative adversarial networks (GANs) and reinforcement learning (RL) frameworks, such as REINVENT, can design novel molecules from the ground up. nih.govarxiv.org By providing the this compound scaffold as a starting point, these models can generate thousands of innovative analogs tailored to specific desired properties (e.g., high target affinity, good solubility).
Predictive Modeling for ADMET Properties : ML models can be trained to accurately predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mednexus.org This allows for the in silico filtering of large virtual libraries of derivatives, prioritizing compounds with favorable pharmacokinetic and safety profiles for synthesis and thereby reducing late-stage attrition.
Structure-Based Drug Design : AI can enhance structure-based design by more accurately predicting protein-ligand binding affinities and poses. Integrating ML with molecular dynamics simulations can provide deeper insights into the dynamic interactions between a ligand and its target, guiding more precise structural modifications. rsc.org
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Models (e.g., GANs, RL) | Algorithms that create new, valid chemical structures based on learned rules. github.com | Rapid exploration of novel chemical space and generation of innovative drug candidates. |
| Predictive ADMET Modeling | Machine learning models trained on experimental data to predict pharmacokinetic and toxicity profiles. mednexus.org | Early-stage identification of compounds with poor drug-like properties, reducing costs and failure rates. |
| High-Throughput Virtual Screening | Using ML to rapidly screen vast virtual libraries of compounds against a biological target. nih.gov | Efficient identification of promising hit compounds for further development. |
| Binding Affinity Prediction | Deep learning models that predict the binding energy between a ligand and a protein target. | Prioritization of compounds with the highest predicted potency for synthesis. |
Exploration of Polypharmacology and Multi-Target Ligands
The "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. Polypharmacology, the design of single molecules that can modulate multiple targets, is an emerging and powerful strategy. nih.gov The this compound scaffold is well-suited for the development of multi-target-directed ligands (MTDLs).
Future research in this area will likely focus on:
Rational Design of Dual Inhibitors : By strategically modifying the scaffold, it is possible to incorporate pharmacophoric elements that recognize two distinct but pathologically related targets. For example, in Alzheimer's disease research, piperidine-based compounds have been designed to inhibit both cholinesterases and BACE1. nih.gov
Fragment-Based and Linker-Based Approaches : This involves connecting known pharmacophores for different targets to the central piperidin-4-one core. The core acts as a structural hub, and the nature and length of the linkers can be optimized to achieve balanced activity against the desired targets.
Systems Biology-Informed Design : Integrating computational systems biology with drug design can help identify optimal target combinations for a given disease. This knowledge can then guide the design of MTDLs based on the this compound scaffold to achieve synergistic therapeutic effects.
Applications in Chemical Biology as Research Tools
Beyond direct therapeutic applications, small molecules are invaluable as chemical probes to investigate biological processes. nih.gov Derivatives of this compound can be developed into sophisticated research tools to elucidate protein function and map cellular pathways.
Emerging avenues for this scaffold as a chemical biology tool include:
Fluorescent Probes : Attaching a fluorophore (e.g., coumarin, BODIPY) to the scaffold can create probes for fluorescence microscopy. rsc.orgnih.gov These tools can be used to visualize the subcellular localization of the compound's target protein(s) or to monitor changes in the cellular environment, such as pH or ion concentration. rsc.org
Affinity-Based Probes : Incorporating a reactive group or an affinity tag (like biotin) can convert the molecule into a probe for target identification. These probes can be used in pull-down experiments coupled with mass spectrometry to identify the specific proteins that the compound binds to within a complex biological sample.
Photoaffinity Labeling : The introduction of a photolabile group allows for the formation of a covalent bond between the probe and its target upon UV irradiation. This technique provides a powerful method for irreversibly labeling target proteins in situ, facilitating their identification and characterization.
| Probe Type | Modification | Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., aza-BODIPY). rsc.org | Live-cell imaging, tracking subcellular localization of the target. |
| Affinity Probe | Attachment of a biotin (B1667282) tag. | Target identification and validation via pull-down assays. |
| Photoaffinity Label | Incorporation of a photolabile group (e.g., diazirine). | Covalent labeling and identification of binding partners. |
| Activity-Based Probe | Inclusion of a reactive "warhead" that covalently modifies the active site of an enzyme. | Profiling enzyme activity in complex biological systems. |
Design of Novel Scaffolds based on Piperidin-4-one for Targeted Interactions
While the this compound core is a valuable starting point, future research will explore significant structural modifications to create entirely novel scaffolds with improved properties. This "scaffold hopping" approach aims to retain key binding interactions while accessing new intellectual property and enhancing drug-like characteristics. dundee.ac.uk
Key strategies for scaffold innovation include:
Bioisosteric Replacement : The piperidin-4-one ring can be replaced with other cyclic or bicyclic structures that maintain a similar spatial arrangement of substituents. For instance, replacing the piperidine with a more rigid bicyclic system like a tropane (B1204802) could lock the molecule into a more bioactive conformation, potentially increasing potency. researchgate.net
Ring System Fusion : Fusing additional rings to the piperidine or pyridine core can generate novel, rigid, and structurally complex scaffolds such as dihydroquinazolines or benzimidazoles. mdpi.com These new scaffolds can explore different binding pockets and may lead to improved selectivity.
Scaffold Elaboration and Diversification : Using the existing scaffold as a foundation, new functional groups and side chains can be "grown" to engage with previously unoccupied pockets of the target protein. This fragment-based growing strategy can lead to significant gains in affinity and selectivity.
By pursuing these diverse and innovative research avenues, the scientific community can continue to build upon the foundational value of the this compound structure, paving the way for the discovery of next-generation therapeutics and powerful biological tools.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Methylpyridin-2-yl)piperidin-4-one, and what experimental conditions are critical for yield optimization?
- Methodology :
- Step 1 : Formation of the piperidin-4-one core via cyclization of γ-aminoketones or oxidation of piperidine derivatives.
- Step 2 : Functionalization at the 1-position using nucleophilic substitution or acylation. For example, coupling 4-methylpyridine-2-carboxylic acid derivatives with piperidin-4-one under basic conditions (e.g., NaH in DMF) .
- Critical Parameters :
- Temperature control (e.g., 0–5°C during acylation to minimize side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalysts (e.g., Pd-based catalysts for cross-coupling steps if applicable).
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify the piperidinone ring and 4-methylpyridin-2-yl substituent (e.g., carbonyl resonance at ~205 ppm in C NMR) .
- IR Spectroscopy : Confirmation of the carbonyl stretch (~1700 cm) and aromatic C-H stretches (~3000 cm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 204.113) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of this compound?
- Experimental Design :
- Solvent Screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents to influence reaction kinetics.
- Catalyst Selection : Evaluate Pd(OAc) vs. CuI for cross-coupling reactions, noting that Pd catalysts may improve yields in arylations .
- Temperature Gradients : Systematic testing from 25°C to 80°C to balance reaction rate and side-product formation.
- Case Study : Acylation with 4-methylpyridine-2-carbonyl chloride achieved 85% yield in DMF at 0°C, whereas room temperature led to 72% yield due to hydrolysis .
Q. What contradictions exist in reported biological activities of piperidin-4-one derivatives, and how can they be resolved?
- Data Contradictions :
- Antimicrobial Activity : Some studies report IC values <10 μM (e.g., against S. aureus), while others show no activity at 50 μM .
- Enzyme Inhibition : Discrepancies in ACK1 inhibition potency (e.g., 1-(2-Chloro-6-fluorophenyl)methyl analog has IC = 12 nM, whereas 1-(4-Fluorobenzyl) analog shows IC = 150 nM) .
- Resolution Strategies :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance ACK1 binding).
- Assay Standardization : Use consistent cell lines (e.g., HEK293T for kinase assays) and control compounds to minimize variability .
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ACK1 (PDB: 3EQR). Key residues: Lys158 (hydrogen bonding to carbonyl) and Phe244 (π-π stacking with pyridinyl) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex.
- Validation : Compare predicted binding energies with experimental IC values to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
